molecular formula C11H14N2O2 B11897780 3-Amino-4-ethoxy-1-phenylazetidin-2-one

3-Amino-4-ethoxy-1-phenylazetidin-2-one

Katalognummer: B11897780
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: JAJCWEKCLQXVPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-ethoxy-1-phenylazetidin-2-one is a heterocyclic compound that belongs to the azetidinone family. This compound is characterized by its azetidinone ring, which is a four-membered lactam ring. The presence of an amino group, an ethoxy group, and a phenyl group attached to the azetidinone ring makes this compound unique and of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-ethoxy-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-ethoxy-1-phenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-ethoxy-1-phenylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Amino-4-ethoxy-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the azetidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-phenylazetidin-2-one
  • 4-Ethoxy-1-phenylazetidin-2-one
  • 3-Amino-4-methoxy-1-phenylazetidin-2-one

Uniqueness

3-Amino-4-ethoxy-1-phenylazetidin-2-one is unique due to the presence of both an amino group and an ethoxy group on the azetidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

3-amino-4-ethoxy-1-phenylazetidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-2-15-11-9(12)10(14)13(11)8-6-4-3-5-7-8/h3-7,9,11H,2,12H2,1H3

InChI-Schlüssel

JAJCWEKCLQXVPP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1C(C(=O)N1C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.